Comparative BTK Inhibitory Potency Against the Clinical Standard Ibrutinib
N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide demonstrates nanomolar BTK inhibitory activity with an IC50 of 1 nM, placing it in the same highly potent category as the FDA-approved covalent inhibitor ibrutinib, which has a reported IC50 of 0.5 nM [REFS-1, REFS-2]. Both compounds exhibit single-digit nanomolar potency, indicating a comparable ability to engage the BTK active site.
| Evidence Dimension | BTK Enzymatic Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Ibrutinib (PCI-32765): 0.5 nM |
| Quantified Difference | 2-fold less potent than ibrutinib |
| Conditions | In vitro biochemical assay for target compound; standard BTK inhibition assay for ibrutinib |
Why This Matters
The similar potency to the clinical standard confirms its utility as a potent BTK chemical probe, making it a valid alternative for research where ibrutinib's broader kinase profile is a confounding factor.
- [1] BindingDB. (n.d.). BDBM658441: N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide (US20240083900, Example 99). BindingDB Database. View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. *Proceedings of the National Academy of Sciences*, 107(29), 13075-13080. View Source
